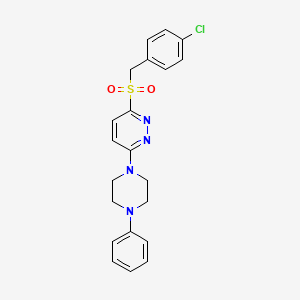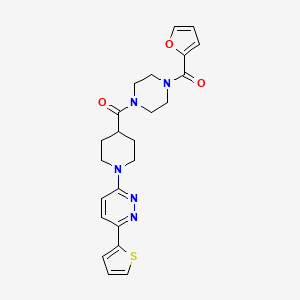![molecular formula C14H12N4O3 B11265745 4-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide](/img/structure/B11265745.png)
4-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C13H12N4O2 It is known for its unique structure, which includes a nitro group, a pyridine ring, and a benzohydrazide moiety
Preparation Methods
The synthesis of 4-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide typically involves the condensation of 4-nitrobenzohydrazide with 3-pyridinecarboxaldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .
Chemical Reactions Analysis
4-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where electrophiles can attack the nitrogen atom.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form hydrazones makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide is not fully understood. it is believed to interact with biological molecules through its hydrazide and pyridine moieties. The compound can form coordination complexes with metal ions, which may play a role in its biological activity. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
4-nitro-N’-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:
4-nitro-N’-[1-(2-pyridinyl)ethylidene]benzohydrazide: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
3-nitro-N’-[(1E)-1-(3-pyridinyl)ethylidene]benzohydrazide: This compound has a nitro group at a different position on the benzene ring.
Properties
Molecular Formula |
C14H12N4O3 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-nitro-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H12N4O3/c1-10(12-3-2-8-15-9-12)16-17-14(19)11-4-6-13(7-5-11)18(20)21/h2-9H,1H3,(H,17,19)/b16-10+ |
InChI Key |
FDAIKZOVGLSOLW-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CN=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265688.png)
![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265693.png)
![N-(2-ethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265697.png)

![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B11265707.png)
![Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265713.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11265715.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B11265721.png)
![1-(3-Methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B11265722.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11265726.png)
![N-(3-Fluoro-4-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11265729.png)
![N-(4-bromophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11265736.png)
![4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11265737.png)
